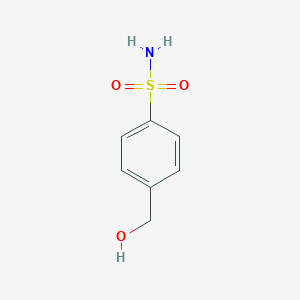

4-(Hydroxymethyl)benzenesulfonamide

Vue d'ensemble

Description

4-(Hydroxymethyl)benzenesulfonamide is a sulfonamide derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the para position of the benzene ring. Its structure confers unique physicochemical properties, including enhanced solubility and hydrogen-bonding capacity, which are critical for biological interactions. Computational docking studies reveal that the sulfonamide group coordinates with zinc ions in Vibrio cholerae carbonic anhydrase (VchcCA), forming hydrogen bonds with GlnF61 and hydrophobic interactions with residues like MetF108 and LeuF105 . This compound is synthesized via LiAlH₄ reduction of precursor esters, achieving high purity (93–100%) as confirmed by HPLC .

Mécanisme D'action

Target of Action

The primary target of 4-(Hydroxymethyl)benzenesulfonamide is Carbonic Anhydrase (CA) . CAs are a family of metalloenzymes that catalyze the hydration of CO2, interconverting between CO2 and water to bicarbonate ions and protons . They play a crucial role in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is essential for the synthesis of folic acid in these organisms .

Biochemical Pathways

The compound’s action affects the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the synthesis of folic acid, a vital component for bacterial growth and survival .

Pharmacokinetics

Benzenesulfonamides are usually well absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a halt in bacterial growth and survival, making it a potential candidate for antimicrobial therapy . In addition, some benzenesulfonamide derivatives have shown significant inhibitory effects against cancer cell lines .

Action Environment

Environmental factors such as pH and the presence of pus can influence the action, efficacy, and stability of this compound . For instance, the antibacterial action of benzenesulfonamides is inhibited by pus

Activité Biologique

4-(Hydroxymethyl)benzenesulfonamide, also known as CHEMBL6919, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxymethyl group attached to a benzenesulfonamide backbone. This structure is significant as the sulfonamide moiety is known for its ability to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial growth and metabolism.

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound and its derivatives. For instance:

- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits potent activity against various bacterial strains. For example, one study reported that certain derivatives showed MIC values as low as 6.63 mg/mL against Staphylococcus aureus and Candida albicans .

- Mechanism of Action : The sulfonamide group inhibits bacterial dihydropteroate synthase, disrupting folate synthesis, which is essential for nucleic acid production in bacteria .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 6.72 |

| This compound | S. aureus | 6.63 |

| This compound | P. aeruginosa | 6.67 |

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented:

- In Vivo Studies : In experiments involving carrageenan-induced paw edema in rats, compounds derived from benzenesulfonamides demonstrated significant reduction in inflammation, with some derivatives achieving up to 94% inhibition . This suggests that the compound may modulate inflammatory pathways effectively.

3. Cardiovascular Effects

Recent studies have explored the effects of benzenesulfonamide derivatives on cardiovascular parameters:

- Perfusion Pressure : In isolated rat heart models, certain derivatives like 4-(2-aminoethyl)benzenesulfonamide showed a decrease in perfusion pressure and coronary resistance, indicating potential vasodilatory effects .

- Calcium Channel Interaction : Docking studies suggested that these compounds could interact with calcium channels, influencing vascular resistance and perfusion dynamics .

Case Study: Antimicrobial Efficacy

A specific case study focused on the antimicrobial efficacy of various benzenesulfonamide derivatives found that:

- The compound exhibited strong activity against both Gram-positive and Gram-negative bacteria.

- The presence of the hydroxymethyl group was critical for enhancing the binding affinity to bacterial enzymes.

Research Findings on Enzyme Inhibition

Research has shown that sulfonamides can inhibit carbonic anhydrases in fungi, which are crucial for their growth and virulence:

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 4-(hydroxymethyl)benzenesulfonamide and its derivatives as anticancer agents. A notable investigation focused on the synthesis of new aryl thiazolone-benzenesulfonamides, which demonstrated significant inhibitory effects against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) as well as normal breast cell lines (MCF-10A). Selected compounds exhibited IC50 values ranging from 1.52 to 6.31 μM, indicating a high selectivity for cancer cells over normal cells, with selectivity ratios between 5.5 to 17.5 times .

Moreover, compound 4e was shown to induce apoptosis in MDA-MB-231 cells, evidenced by a substantial increase in annexin V-FITC positive cells, suggesting its potential as a therapeutic agent in cancer treatment .

Carbonic Anhydrase Inhibition

This compound has been identified as a selective inhibitor of carbonic anhydrases (CAs), particularly type II and IX isoforms. These enzymes are crucial in various physiological processes and are implicated in several diseases, including glaucoma and certain cancers. The compound's derivatives were assessed for their inhibitory effects on CA IX, with some exhibiting IC50 values as low as 10.93 nM, demonstrating excellent selectivity over CA II .

In ocular pharmacology, derivatives of this compound have been investigated for their local action when instilled into the eye, showing promising pharmacokinetic profiles with high relative bioavailability . This highlights the compound's potential role in treating conditions like glaucoma.

Antibacterial Properties

The antibacterial activity of this compound has also been explored. In vitro studies demonstrated that certain derivatives significantly inhibited bacterial growth and biofilm formation against strains such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, compounds 4e , 4g , and 4h showed inhibition rates of approximately 80.69%, 69.74%, and 68.30% respectively at a concentration of 50 μg/mL . This suggests that these compounds could be valuable in developing new antibacterial therapies.

Pharmacokinetic Studies

Pharmacokinetic evaluations have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound and its metabolites. A study involving animal models indicated that after ocular administration, the compound achieved high plasma concentrations with a half-life ranging from 36.5 to 70 hours depending on the metabolite . Such data are critical for assessing the therapeutic viability of this compound in clinical settings.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Hydroxymethyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the hydroxymethylphenyl group to the pyrazole-sulfonamide core. For example, analogs like celecoxib derivatives are synthesized using palladium-catalyzed coupling of 4-(hydroxymethyl)phenylboronic acid with halogenated pyrazole intermediates .

- Optimization : Yield and purity depend on catalyst loading (e.g., Pd(PPh₃)₄), solvent choice (e.g., DMF or THF), and temperature (60–100°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. How is the structural integrity of this compound validated in synthetic batches?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and hydroxymethyl group placement .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for related sulfonamide derivatives .

- LC-MS : Validates molecular weight (e.g., m/z 397.37 for [M+H]⁺) and detects impurities ≥0.1% .

Q. What preliminary biological screening models are suitable for assessing this compound’s activity?

- In Vitro Assays :

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA-I/II) using stopped-flow CO₂ hydration assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the structure-activity relationship (SAR) compared to non-hydroxylated analogs?

- SAR Insights :

- Hydrophilicity : The hydroxymethyl group enhances solubility, improving bioavailability compared to lipophilic analogs like SC-236 (celecoxib precursor) .

- Metabolic Stability : Hydroxymethylation reduces plasma half-life by introducing a site for Phase II glucuronidation, as seen in rat biliary excretion studies .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

- Case Study : Celecoxib analogs with hydroxymethyl groups showed reduced COX-2 inhibition in vitro but improved in vivo anti-inflammatory profiles due to metabolite activation .

- Approaches :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to identify active metabolites .

- Species-Specific Metabolism : Compare rodent vs. human liver microsome stability to predict translational relevance .

Q. How can metabolic pathways of this compound be elucidated to optimize drug design?

- Methodology :

- Metabolite Identification : Incubate with rat hepatocytes or human liver microsomes; analyze bile/urine using HRMS (Q-TOF) to detect glucuronide/sulfate conjugates .

- Enzyme Mapping : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .

Q. What in silico tools predict the toxicological profile of this compound derivatives?

- Tools :

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Sulfonamide Derivatives

Schiff Base Derivatives

4-(Benzylideneamino)benzenesulfonamide (1a, 1b)

- Structure: Features an imine (-C=N-) linkage formed by condensing 4-aminobenzenesulfonamide with benzaldehyde derivatives (e.g., 4-methylbenzaldehyde) .

- Synthesis: Refluxed in ethanol with acetic acid as a catalyst, yielding products with moderate to high crystallinity .

- Applications : Primarily studied for antimicrobial activity, contrasting with 4-(hydroxymethyl)benzenesulfonamide’s role in enzyme inhibition .

Pyrazole-Containing Sulfonamides

Celecoxib Derivatives (e.g., SC-58635)

- Structure : Contains a 1,5-diarylpyrazole core with a trifluoromethyl group and sulfonamide moiety .

- Activity : Potent cyclooxygenase-2 (COX-2) inhibitors (IC₅₀ < 40 nM), contrasting with this compound’s lack of COX-2 selectivity .

- Metabolism : Hydroxymethyl metabolites of celecoxib derivatives exhibit altered pharmacokinetics, emphasizing the role of substituent positioning in drug half-life .

Key Difference : The pyrazole ring and trifluoromethyl group in celecoxib derivatives enhance COX-2 specificity, unlike the simpler hydroxymethyl substituent in this compound.

Triazole-Linked Sulfonamides

4-((1H-1,2,3-Triazol-4-yl)methoxy)benzenesulfonamide (1b, 2b)

- Structure : Incorporates a triazole ring via click chemistry, often conjugated with nucleoside analogs (e.g., azidothymidine) .

- Activity : Dual inhibitors of carbonic anhydrase and telomerase, with IC₅₀ values in the micromolar range, outperforming this compound in multi-target applications .

- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields stable triazole linkages .

Key Difference : The triazole moiety introduces additional hydrogen-bonding and π-stacking interactions, broadening biological targets compared to this compound.

Hydrophobic and Bulky Substituents

4-(3-Methyl-4,5-dihydro-1H-benzo[g]indazol-1-yl)benzenesulfonamide

- Structure : A bulky indazole substituent increases hydrophobicity .

- Activity : Enhanced penetration into lipid membranes but reduced solubility compared to this compound .

Key Difference : Bulky groups improve membrane permeability but may compromise target binding efficiency.

Data Table: Structural and Functional Comparison

Méthodes De Préparation

Reduction of Methyl [4-(Aminosulfonyl)benzoate] with Lithium Borohydride

The primary route to 4-(hydroxymethyl)benzenesulfonamide involves reducing methyl [4-(aminosulfonyl)benzoate] using lithium borohydride (LiBH₄). This method leverages the ester-to-alcohol conversion under controlled conditions.

Standard Procedure and High-Yield Conditions

In a representative protocol, methyl [4-(aminosulfonyl)benzoate] (27 mmol) is dissolved in tetrahydrofuran (THF, 400 mL) and methanol (1.6 mL, 40 mmol). Lithium borohydride (42 mmol, 2M in THF) is added dropwise, followed by refluxing for 3.5 hours. Quenching with ice-cold 1N HCl (80 mL) and extraction with ethyl acetate yields a crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 1:1) to afford this compound in 75% yield (3.8 g) . Key advantages include:

-

Solvent system : THF/MeOH ensures solubility and reactivity.

-

Stoichiometry : A 1.55:1 molar ratio of LiBH₄ to ester drives complete reduction.

-

Workup : Acidic quenching prevents borate complexation, simplifying isolation .

Variability in Yield: Case Study

A modified protocol using identical starting materials but extended reflux (overnight) and altered workup (MgSO₄ drying instead of Na₂SO₄) resulted in a markedly lower yield of 17% (0.75 g) . This disparity highlights the sensitivity of the reaction to:

-

Reaction duration : Prolonged heating may degrade intermediates or promote side reactions.

-

Purification method : Flash chromatography with ethyl acetate/hexane (1:1) might insufficiently resolve polar by-products.

Alternative Reduction Strategies and By-Product Management

Oxidation Pathways and Side Reactions

Unintended oxidation of the hydroxymethyl group to 4-formylbenzenesulfonamide is a notable side reaction. Employing Dess-Martin periodinane (1.5 equiv) in acetonitrile at 80°C for 2 hours converts this compound to the aldehyde in 83% yield . Such side reactions necessitate strict control of oxidizing agents during synthesis.

Comparative Analysis of Methodologies

The table below contrasts key parameters influencing yield and purity:

Critical findings include:

-

Optimal reflux time : 3.5 hours balances conversion and by-product formation.

-

Drying agents : Na₂SO₄ outperforms MgSO₄ in minimizing product loss.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Lithium borohydride, though efficient, poses handling challenges due to its moisture sensitivity. Alternatives like sodium borohydride (NaBH₄) have been explored but require harsher conditions (e.g., elevated temperatures or Lewis acid catalysts), complicating scalability .

Purification Optimization

Chromatography remains the gold standard for purity (>98%), but industrial settings may prioritize crystallization. Recrystallization from ethanol/water mixtures achieves comparable purity (97–98%) while reducing solvent costs .

Propriétés

IUPAC Name |

4-(hydroxymethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULCVOIRJRJPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435262 | |

| Record name | 4-(hydroxymethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67472-44-0 | |

| Record name | 4-(hydroxymethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Hydroxymethyl)benzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TZ9W97FYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.